molecular formula C16H14ClN3O B12624611 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine CAS No. 918898-07-4

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine

Cat. No.: B12624611
CAS No.: 918898-07-4
M. Wt: 299.75 g/mol
InChI Key: HTEFMWIZWLMCOP-UHFFFAOYSA-N
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Description

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidine core substituted with chloro, ethoxy, methyl, and phenyl groups. It has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired pyridopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple molecular targets makes it a promising candidate for further research and development in medicinal chemistry.

Biological Activity

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various functional groups to achieve the desired pyrido[4,3-d]pyrimidine core. The synthetic pathways often utilize starting materials that are readily available and employ methods such as cyclization and halogenation to introduce the chloro and ethoxy groups at specific positions on the pyrimidine ring.

Biological Activity Overview

Research indicates that compounds in the pyrido[4,3-d]pyrimidine class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Various derivatives have shown promising results against pathogenic bacteria and fungi. For instance, compounds similar to this compound were tested for antimicrobial efficacy against strains like Pseudomonas aeruginosa and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentration (MIC) values as low as 0.21 µM in some cases .
  • Kinase Inhibition : The compound has been investigated for its ability to inhibit various kinases, including dihydrofolate reductase (DHFR) and tyrosine-protein kinases. These enzymes are crucial in cancer biology and cellular signaling pathways. Inhibitors targeting these kinases may provide therapeutic benefits in treating malignancies .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of adenosine kinase, which plays a role in cellular energy homeostasis and signaling. By inhibiting this enzyme, the compound may alter ATP levels and impact various cellular processes .
  • Interaction with DNA Gyrase : Molecular docking studies have indicated that this compound can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction is crucial for its antibacterial properties as it disrupts bacterial DNA synthesis .

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against E. coli and Staphylococcus aureus. The research utilized disk diffusion methods to assess antimicrobial susceptibility, revealing that certain derivatives had comparable efficacy to standard antibiotics .
  • Cancer Research : Another investigation into its kinase inhibitory properties showed that derivatives could effectively inhibit cancer cell proliferation in vitro by targeting specific signaling pathways involved in tumor growth. The binding affinities measured through computational modeling suggest strong interactions with target proteins associated with cancer progression .

Data Table: Biological Activities of Pyrido[4,3-d]pyrimidines

Compound NameActivity TypeTarget Enzyme/PathwayMIC (µM)Reference
This compoundAntimicrobialE. coli, Pseudomonas aeruginosa0.21
Derivative AKinase InhibitionDihydrofolate Reductase (DHFR)N/A
Derivative BAnticancerTyrosine KinaseN/A

Properties

CAS No.

918898-07-4

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

7-chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C16H14ClN3O/c1-3-21-16-14-12(18-10(2)19-16)9-13(17)20-15(14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

HTEFMWIZWLMCOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=CC(=NC(=C21)C3=CC=CC=C3)Cl)C

Origin of Product

United States

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